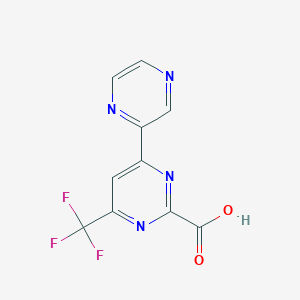
4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features both pyrazine and pyrimidine rings. The presence of a trifluoromethyl group and a carboxylic acid functional group makes it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and glyoxal.
Formation of the Pyrimidine Ring: Using reagents such as cyanoacetamide and trifluoroacetic acid.
Coupling Reactions: Combining the pyrazine and pyrimidine intermediates under specific conditions, possibly using catalysts like palladium.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Products might include ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used to study enzyme functions or protein interactions.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Used in the synthesis of specialized polymers.
作用機序
The mechanism of action would depend on the specific application. For instance, in drug development, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
4-(Pyrazin-2-yl)pyrimidine-2-carboxylic acid: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Lacks the pyrazine ring.
4-(Pyrazin-2-yl)-pyrimidine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the pyrazine and pyrimidine rings, along with the trifluoromethyl and carboxylic acid groups, makes 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H5F3N4O2 |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H5F3N4O2/c11-10(12,13)7-3-5(6-4-14-1-2-15-6)16-8(17-7)9(18)19/h1-4H,(H,18,19) |
InChIキー |
BQGMURGIDLJZDE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


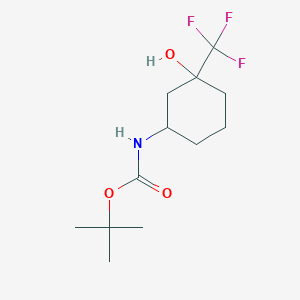
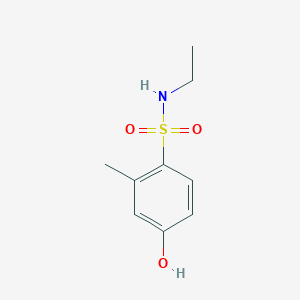
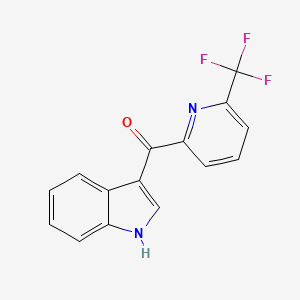
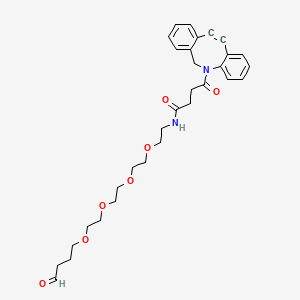
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)

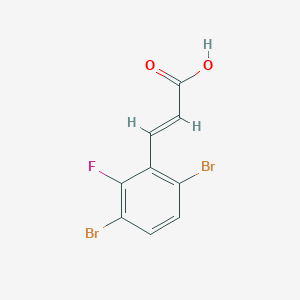

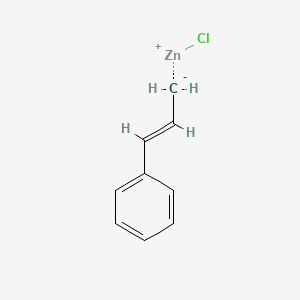
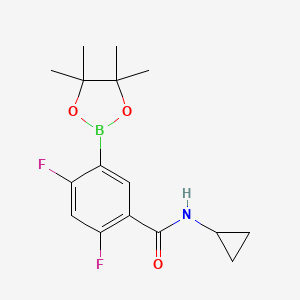
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
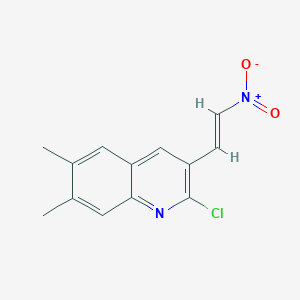
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
